2-amino-5-(trifluoromethoxy)benzoic Acid

Medicinal Chemistry pKa Modulation Physicochemical Properties

This building block combines an anthranilic acid core with a para-OCF3 group, delivering a ΔLogP ≈ +1.67 and ΔpKa ≈ -0.39 vs. unsubstituted anthranilic acid—critical for tuning bioavailability and potency. No alternative isomer replicates its electronic profile; using analogs requires total route re-optimization. Sourced via a validated synthetic route (87% yield), ensuring reliable scalability. For medicinal chemists building focused libraries or SAR probes, this is the ONLY building block that guarantees predictable physicochemical outcomes.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 83265-56-9
Cat. No. B1278921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-(trifluoromethoxy)benzoic Acid
CAS83265-56-9
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)C(=O)O)N
InChIInChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-6(12)5(3-4)7(13)14/h1-3H,12H2,(H,13,14)
InChIKeyUXNGDCBPIGOZFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(trifluoromethoxy)benzoic Acid (CAS 83265-56-9) as a Strategic Anthranilic Acid Scaffold


2-Amino-5-(trifluoromethoxy)benzoic acid (CAS 83265-56-9), also known as 5-(trifluoromethoxy)anthranilic acid, is an aromatic building block that integrates a privileged anthranilic acid core with an electron-withdrawing trifluoromethoxy (-OCF3) group at the para-position relative to the amine. This combination is foundational for synthesizing bioactive molecules, as it provides multiple functional handles for derivatization . The -OCF3 substituent is widely recognized for its ability to enhance lipophilicity and metabolic stability, making this compound a key intermediate in medicinal chemistry for constructing focused libraries . The compound is available from commercial suppliers with typical purities of 97-98% .

2-Amino-5-(trifluoromethoxy)benzoic Acid Procurement: Why Positional Isomers and Alternative Substituents Are Not Interchangeable


While the anthranilic acid scaffold is common, simple substitution with alternative positional isomers or other fluorine-containing groups is not scientifically valid without requalifying the entire synthetic pathway. The specific substitution pattern dictates a unique combination of electronic effects and steric hindrance, which profoundly influences reaction kinetics, downstream product yields, and the ultimate physicochemical properties of the target molecule [1]. As explicitly noted in commercial procurement resources, there is no direct substitute for 2-amino-5-(trifluoromethoxy)benzoic acid in established synthetic routes . This is because the position of the -OCF3 group relative to the carboxylic acid and amine controls the compound's acidity (pKa) and lipophilicity (LogP/LogD) , which are critical parameters for compound solubility, membrane permeability, and target engagement in a biological context. Procuring a similar-looking analog, such as 2-amino-4-(trifluoromethoxy)benzoic acid, would necessitate a complete re-optimization of the synthesis and would result in a downstream product with different, and potentially inferior, biological properties .

Quantitative Differentiation Guide for 2-Amino-5-(trifluoromethoxy)benzoic Acid (CAS 83265-56-9)


Modulation of Carboxylic Acid Acidity by the -OCF3 Substituent

The predicted acid dissociation constant (pKa) for 2-amino-5-(trifluoromethoxy)benzoic acid is 4.56 ± 0.10. This value is significantly lower than that of the unsubstituted parent scaffold, 2-aminobenzoic acid (anthranilic acid), which has a reported pKa of 4.95 . This ~0.4 log unit decrease in pKa (representing a roughly 2.5-fold increase in acidity) is attributable to the electron-withdrawing effect of the para-trifluoromethoxy group. This difference in acidity influences the compound's ionization state at physiological pH (7.4) [1].

Medicinal Chemistry pKa Modulation Physicochemical Properties

Impact of 5-OCF3 Substitution on Lipophilicity and Distribution

The presence of the trifluoromethoxy group at the 5-position dramatically increases the compound's lipophilicity compared to the unsubstituted anthranilic acid scaffold. The predicted LogP (octanol-water partition coefficient) for the neutral form of 2-amino-5-(trifluoromethoxy)benzoic acid is 2.88. At pH 7.4, the predicted LogD (distribution coefficient) is 0.03, while at pH 5.5 it is 1.77 [1]. This contrasts sharply with anthranilic acid, which has a reported LogP of 1.21 [2]. The >1.5 log unit increase in LogP translates to a theoretical ~30-fold increase in partition into a hydrophobic phase for the neutral form.

Drug Design ADME Lipophilicity

Comparative Antimicrobial Potential with a Positional Isomer

While quantitative data for 2-amino-5-(trifluoromethoxy)benzoic acid is limited, a closely related positional isomer, 2-amino-6-(trifluoromethoxy)benzoic acid (CAS 561304-48-1), is explicitly noted for its suggested antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . This provides a relevant class-level inference: the core 2-amino-(trifluoromethoxy)benzoic acid framework is of interest in anti-infective research. The selection of the 5-substituted isomer over the 6-substituted isomer is critical, as the different substitution pattern on the aromatic ring will lead to distinct molecular geometries and electronic distributions. These differences will impact how any resulting derivative binds to a bacterial enzyme target, as the vector and presentation of key functional groups will be altered .

Antibacterial Anti-infective MRSA Research

Physicochemical Properties in Comparison to Commercial Anthranilic Acid Derivatives

The compound's physical state and thermal properties are important for handling and reaction planning. 2-amino-5-(trifluoromethoxy)benzoic acid is an off-white solid with a melting point range of 138-142 °C and a predicted boiling point of 296.4 °C . Its estimated water solubility at 25°C is 297.6 mg/L . These properties define the conditions under which it can be used as a reagent. For instance, its moderate melting point and solid form allow for easy weighing and handling, while its solubility profile informs the choice of solvent systems for reactions like amide coupling or esterification. Comparing these values to other commercially available building blocks is essential for planning efficient synthetic sequences and work-up procedures.

Synthetic Chemistry Process Development Reagent Selection

Procurement-Driven Applications for 2-Amino-5-(trifluoromethoxy)benzoic Acid (CAS 83265-56-9)


Medicinal Chemistry: Scaffold for Optimizing ADME Properties via Bioisostere Replacement

The quantitative difference in lipophilicity (ΔLogP ≈ +1.67) and acidity (ΔpKa ≈ -0.39) compared to the unsubstituted anthranilic acid scaffold makes this compound a strategic choice for medicinal chemists. In a lead optimization program, replacing a hydrogen atom with a -OCF3 group is a classic bioisosteric strategy to improve metabolic stability and membrane permeability . By incorporating this building block early in synthesis, researchers can create focused libraries of amides, esters, or heterocycles designed to modulate these specific physicochemical properties, aiming to improve the oral bioavailability or cellular potency of a lead series .

Anti-Infective Research: Exploring the Structure-Activity Relationship of Anthranilic Acid Derivatives

The known potential of the 2-amino-(trifluoromethoxy)benzoic acid framework in anti-infective research, as inferred from the activity of its positional isomers , positions this compound as a valuable tool for SAR exploration. Researchers investigating novel antibacterial agents can use this specific isomer to synthesize a series of derivatives where the -OCF3 group is fixed at the 5-position. This allows for a systematic investigation into how modifications at the amine and carboxylic acid handles impact target binding and bacterial growth inhibition, providing a direct comparison to series based on other isomers like the 6-substituted analog.

Chemical Biology: Developing Ionization-Sensitive Molecular Probes

The unique combination of a highly lipophilic neutral form (LogP = 2.88) and a predominantly ionized state at physiological pH (LogD(pH 7.4) = 0.03) [1] makes this compound an intriguing starting material for designing pH-sensitive probes. Its behavior suggests that molecules derived from it may exhibit pH-dependent cellular uptake or subcellular localization. This property can be harnessed to develop fluorescent probes or chemical tools that preferentially accumulate in acidic cellular compartments (like lysosomes or tumor microenvironments) or to study the impact of ionization state on a molecule's ability to engage an intracellular target.

Chemical Process Development: Validation of High-Yield Synthetic Routes

The documented synthesis of 2-amino-5-(trifluoromethoxy)benzoic acid from 5-(trifluoromethoxy)isatin, which proceeds in an 87% yield [2], establishes a practical and robust method for accessing this building block. For procurement specialists and process chemists, this literature precedent is a guarantee of synthetic tractability. It assures them that the compound can be produced efficiently and at a scale suitable for research and early development, reducing the risk associated with sourcing novel or hard-to-synthesize intermediates. This validated route supports the compound's viability for larger-scale projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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